3-(3-Chlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
Description
Molecular Formula: C₈H₁₅Cl₂N₃O
Molecular Weight: 240.13 g/mol
CAS Number: EN 300-817848
Structural Features:
- A pyrazole core substituted with a methyl group at the 1-position and a 3-chlorophenoxy group at the 3-position.
- The hydrochloride salt enhances solubility and stability for pharmaceutical applications.
Applications: This compound is a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
3-(3-chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O.ClH/c1-14-6-9(12)10(13-14)15-8-4-2-3-7(11)5-8;/h2-6H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXNRDIYRWNLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC(=CC=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the nucleophilic substitution reaction between the pyrazole derivative and 3-chlorophenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(3-Chlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory and anticancer agents.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group enhances its binding affinity, while the pyrazole ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Molecular Characteristics
Key Observations :
- Substituent Diversity: The target compound uniquely combines a phenoxy group with a methyl group, distinguishing it from ethyl-substituted (e.g., 1795184-89-2) or fluorinated analogs (e.g., 1001757-55-6).
- Hydrochloride Salts : All compounds except 1001757-55-6 are hydrochloride salts, improving bioavailability in drug formulations.
Key Observations :
Functional Group Impact on Bioactivity
- Phenoxy vs. Phenyl Groups: The 3-chlorophenoxy group in the target compound may enhance π-π stacking interactions in protein binding compared to simple phenyl groups (e.g., 1795184-89-2).
- Fluorine Substitution : Fluorinated analogs (e.g., 1001757-55-6) exhibit increased metabolic stability due to C-F bond strength, a feature absent in the target compound.
- Amino Group Modifications: The methylamine side chain in 1208518-95-9 could improve blood-brain barrier penetration relative to the target compound’s primary amine.
Research Implications and Gaps
- Safety Data: Limited toxicity profiles are available for most compounds, including the target.
- Structural Optimization: Ethyl or difluoromethyl substituents (e.g., MFCD25371416) may offer steric or electronic advantages over methyl/phenoxy groups.
- Future Directions : Comparative studies on kinase inhibition potency and solubility across this chemical series are warranted.
Biological Activity
3-(3-Chlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride, with the molecular formula C10H10ClN3O and a molecular weight of 223.66 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
- Molecular Formula : C10H10ClN3O
- Molecular Weight : 223.66 g/mol
- CAS Number : 1429419-35-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines.
The compound's mechanism of action appears to involve the inhibition of specific kinases and pathways associated with cancer cell proliferation. For instance, it has been noted to inhibit Aurora-A kinase with an IC50 of 0.067 µM, which is critical for cell cycle regulation and tumor growth .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Other Pharmacological Activities
The compound has also been evaluated for various other biological activities:
- Antimicrobial Activity : Some derivatives exhibit activity against Gram-positive bacteria, suggesting a potential role in treating infections.
- Cytotoxicity Against Other Cell Lines : Research indicates that it may also possess cytotoxic effects against other cancer cell lines beyond those mentioned above.
Case Studies
Several case studies have been published exploring the efficacy of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : A study evaluated the effects of various pyrazole compounds on MCF7 breast cancer cells, revealing that compounds similar to this compound significantly reduced cell viability.
- In Vivo Studies : Animal models have shown that administration of this compound can lead to reduced tumor sizes and improved survival rates compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-(3-Chlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the condensation of aryl halides with pyrazole precursors. For example, analogous compounds utilize Suzuki-Miyaura coupling or nucleophilic aromatic substitution under controlled conditions . To optimize yields, apply statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). Fractional factorial designs or response surface methodologies can minimize experimental runs while maximizing yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns on the pyrazole and chlorophenoxy groups. For example, the methyl group on the pyrazole ring typically resonates at δ ~3.2 ppm, while aromatic protons show splitting patterns dependent on substituents . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation pathways. Pair with FT-IR to detect amine hydrochloride salt formation (N-H stretches ~2500–3000 cm⁻¹). Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow Chemical Hygiene Plan guidelines, including fume hood use for synthesis steps involving volatile reagents (e.g., dimethyl sulfoxide or halogenated solvents). Conduct a hazard assessment for amine hydrochloride salts, which may release HCl under thermal stress. Store in airtight containers with desiccants to prevent hydrolysis. Pre-test waste neutralization protocols to avoid exothermic reactions .
Advanced Research Questions
Q. How can computational chemistry approaches predict reaction pathways or optimize synthesis conditions for this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify rate-limiting steps. Use reaction path search algorithms (e.g., GRRM or AFIR) to explore alternative pathways, such as competing ring-opening or side reactions involving the chlorophenoxy group. Validate predictions with microkinetic modeling and compare to experimental yields . For solvent optimization, apply COSMO-RS simulations to predict solubility and solvation effects .
Q. How should researchers address contradictory data in solubility or stability studies of this compound?
- Methodological Answer : Conduct reproducibility audits by repeating experiments under identical conditions (e.g., humidity, light exposure). Use analytical benchmarking : compare HPLC purity profiles and DSC thermal stability data across labs. If discrepancies persist, perform multivariate analysis (e.g., PCA or PLS) to isolate confounding variables like trace metal contaminants or moisture content . For stability contradictions, employ accelerated aging studies (40°C/75% RH) with real-time NMR monitoring to track degradation pathways .
Q. What strategies are recommended for designing experiments to study structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer : Use scaffold diversification : systematically modify substituents on the pyrazole (e.g., halogenation at position 3) and phenoxy group (e.g., electron-withdrawing vs. donating groups). Apply high-throughput screening with orthogonal assays (e.g., enzyme inhibition and cellular uptake studies) to capture multi-target effects. For SAR modeling, combine QSAR (quantitative structure-activity relationship) with machine learning algorithms (e.g., random forests) to prioritize synthetic targets . Validate predictions via crystallography (e.g., X-ray diffraction of protein-ligand complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
